![molecular formula C8H15BrN2 B598244 1-Propyl-2,3-diMethyliMidazoliuM broMide CAS No. 107937-17-7](/img/no-structure.png)
1-Propyl-2,3-diMethyliMidazoliuM broMide
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Overview
Description
Scientific Research Applications
Solar Energy Conversion
1-Propyl-2,3-diMethyliMidazoliuM broMide: has been utilized in the field of solar energy, particularly in enhancing the efficiency of inorganic perovskite solar cells (PSCs) . This compound acts as a passivation agent that forms ionic bonds with cations on the surface and at the grain boundaries of perovskite films. This interaction helps heal or reduce vacancies and defects related to cesium and lead, leading to a significant increase in power conversion efficiency, reaching up to 17.02% . Moreover, it improves the stability of PSCs under ambient conditions and light illumination.
Thermodynamic Solvent Properties
The compound is studied for its thermodynamic properties when used as a solvent. It has been shown to influence the activity coefficients at infinite dilution for various organic solutes. This is crucial for understanding the interactions between ionic liquids and solutes, which can lead to the development of new solvent systems with tailored properties for specific applications .
Volumetric and Transport Properties
Research into the volumetric and transport properties of this compound, particularly when combined with water, provides valuable data on densities and viscosities. Such information is essential for designing processes in chemical engineering where the compound might be used as a reaction medium or in separation processes .
Synthesis and Structural Characterization
The synthesis and structural characterization of 1-Propyl-2,3-diMethyliMidazoliuM broMide are of significant interest in the field of chemistry. Understanding its structure and how it can be synthesized efficiently allows for its application in various chemical reactions and as a potential catalyst .
Passivation Mechanism in Perovskites
Further research into the passivation mechanisms of imidazolium-based ionic liquids, including 1-Propyl-2,3-diMethyliMidazoliuM broMide , reveals their ability to mitigate bulk defects in perovskite layers. This is achieved through the permeation of the ionic liquid into the perovskite layer, which can lead to improved performance and longevity of perovskite-based devices .
Mechanism of Action
Target of Action
1-Propyl-2,3-diMethyliMidazoliuM Bromide, also known as [PDMIM][Br], is an imidazolium-based ionic liquid . It primarily targets inorganic perovskites, specifically CsPbI2Br, in the field of solar cell technology . The compound interacts with the Cs+ and Pb2+ cations on the surface and at the grain boundaries of perovskite films .
Mode of Action
[PDMIM][Br] forms ionic bonds with Cs+ and Pb2+ cations on the surface and at the grain boundaries of perovskite films . This interaction effectively heals/reduces the Cs+/I− vacancies and Pb-related defects . Additionally, it serves as a bridge between the perovskite and the hole-transport-layer for effective charge extraction and transfer .
Biochemical Pathways
The primary biochemical pathway affected by [PDMIM][Br] involves the passivation of lead- and cesium-related defects in inorganic perovskite . This passivation results in suppressed non-radiative recombination loss in CsPbI2Br perovskite solar cells .
Result of Action
The action of [PDMIM][Br] leads to an impressive power conversion efficiency of 17.02% in CsPbI2Br perovskite solar cells . Furthermore, the CsPbI2Br perovskite solar cells with [PDMIM][Br] surface modification exhibited improved ambient and light illumination stability .
Action Environment
Imidazolium-based ionic liquids, including [PDMIM][Br], are considered environmentally friendly . They are recyclable and reusable, and their use enhances the rate of reaction . .
Safety and Hazards
While specific safety data for 1-Propyl-2,3-dimethylimidazoliuM broMide is not available, similar compounds like 1-propyl-3-methylimidazolium bromide are classified as highly flammable liquids that cause skin and eye irritation . They may also cause respiratory irritation and are suspected of causing cancer .
Future Directions
Imidazolium-based ionic liquids, including 1-Propyl-2,3-dimethylimidazoliuM broMide, have shown promise in various applications. For instance, they have been used to achieve near-record-efficiency CsPbI2Br solar cells . They have also been found efficient for the inhibition of CO2 and CH4 hydrates . These studies suggest potential future directions for the use of 1-Propyl-2,3-dimethylimidazoliuM broMide and similar compounds.
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-Propyl-2,3-diMethyliMidazoliuM broMide involves the reaction of 1-propyl-1H-imidazole-4,5-dicarboxylic acid diethyl ester with methyl iodide to form 1-propyl-2,3-dimethylimidazolium iodide. This intermediate is then reacted with an aqueous solution of sodium bromide to yield 1-Propyl-2,3-diMethyliMidazoliuM broMide.", "Starting Materials": [ "1-propyl-1H-imidazole-4,5-dicarboxylic acid diethyl ester", "methyl iodide", "sodium bromide", "water" ], "Reaction": [ "Step 1: React 1-propyl-1H-imidazole-4,5-dicarboxylic acid diethyl ester with excess methyl iodide in the presence of a base such as potassium carbonate to form 1-propyl-2,3-dimethylimidazolium iodide.", "Step 2: Dissolve 1-propyl-2,3-dimethylimidazolium iodide in an aqueous solution of sodium bromide.", "Step 3: Heat the reaction mixture to reflux for several hours.", "Step 4: Cool the reaction mixture and extract the product using an organic solvent such as dichloromethane.", "Step 5: Purify the product using column chromatography or recrystallization." ] } | |
CAS RN |
107937-17-7 |
Product Name |
1-Propyl-2,3-diMethyliMidazoliuM broMide |
Molecular Formula |
C8H15BrN2 |
Molecular Weight |
219.126 |
IUPAC Name |
1,2-dimethyl-3-propylimidazol-1-ium;bromide |
InChI |
InChI=1S/C8H15N2.BrH/c1-4-5-10-7-6-9(3)8(10)2;/h6-7H,4-5H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
BHMXHXYTOVFXGM-UHFFFAOYSA-M |
SMILES |
CCCN1C=C[N+](=C1C)C.[Br-] |
Origin of Product |
United States |
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